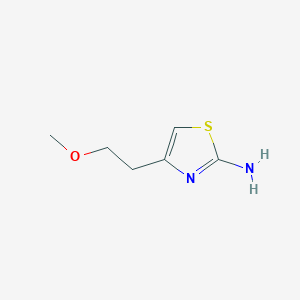
6-Amino-2,4-dimethylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸は、分子式C8H10N2O2を持つ複素環式有機化合物です。アミノ基、メチル基、カルボン酸基が置換されたピリジン環を特徴としています。
準備方法
合成経路と反応条件
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。 例えば、シアノ酢酸と尿素などの出発物質を、環化とそれに続くメチル化を含む2段階プロセスで使用することができます 。反応条件は通常、加熱と、目的の生成物の形成を促進する触媒の使用を含みます。
工業生産方法
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸の工業生産には、高収率と高純度を確保するために最適化された合成経路が用いられる場合があります。このプロセスには、結晶化またはクロマトグラフィーによる精製が含まれ、反応混合物から化合物を単離します。さらに、工業的方法は、廃棄物を最小限に抑え、合成の効率を向上させることに重点を置いています。
化学反応解析
反応の種類
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の誘導体を形成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールまたは他の還元型に変換することができます。
置換: アミノ基とメチル基は置換反応に関与し、新しい誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、さまざまな求核剤が含まれます。反応条件は、目的の生成物によって異なりますが、通常、制御された温度と、反応を促進する溶媒の使用が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピリジン酸化物を生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。置換反応は、幅広い置換ピリジン化合物を生成する可能性があります。
科学研究への応用
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸は、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。その反応性により、さまざまな有機合成反応において貴重な存在となっています。
生物学: この化合物は、酵素相互作用の研究や、生化学的アッセイにおける潜在的な阻害剤として使用することができます。
医学: 医薬品中間体または薬物開発における有効成分としての可能性を探求する研究が進められています。
工業: 特定の特性を持つ特殊化学品や材料の製造に使用される場合があります。
化学反応の分析
Types of Reactions
6-Amino-2,4-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.
科学的研究の応用
6-Amino-2,4-dimethylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。アミノ基とカルボン酸基は、標的分子の水素結合とイオン相互作用を形成し、その活性を影響を与える可能性があります。関与する具体的な経路は、生化学的アッセイや薬物開発など、その使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-アミノ-6-メチルピリジン-4-カルボン酸: 構造は似ていますが、置換パターンが異なります。
4-アミノ-2,6-ジメチルピリミジン: 似たような官能基を持つピリミジン誘導体です。
6-アミノ-2,4-ジメチルピリジン: カルボン酸基を欠いており、反応性が異なります。
独自性
6-アミノ-2,4-ジメチルピリジン-3-カルボン酸は、その特定の置換パターンにより、独特の化学的および物理的特性を付与されているため、ユニークな化合物です。
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyridine-4-carboxylic acid: Similar structure but with different substitution patterns.
4-Amino-2,6-dimethylpyrimidine: A pyrimidine derivative with similar functional groups.
6-Amino-2,4-dimethylpyridine: Lacks the carboxylic acid group, leading to different reactivity.
Uniqueness
6-Amino-2,4-dimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
6-amino-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |
InChIキー |
PHERRTUNWASZGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
